molecular formula C20H27N3O5S B11171177 1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171177
M. Wt: 421.5 g/mol
InChI Key: TYDNZXNXOPYOSH-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the core pyrrolidine structure, followed by the introduction of the cyclopentyl group and the morpholine ring. The sulfonyl group is then added through a sulfonylation reaction. The final step involves the coupling of the prepared intermediates under specific reaction conditions, such as controlled temperature and pH, to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various downstream effects, such as changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a cyclopentyl group, a morpholine ring, and a sulfonyl group attached to a pyrrolidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

1-cyclopentyl-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H27N3O5S/c24-19-13-15(14-23(19)17-3-1-2-4-17)20(25)21-16-5-7-18(8-6-16)29(26,27)22-9-11-28-12-10-22/h5-8,15,17H,1-4,9-14H2,(H,21,25)

InChI Key

TYDNZXNXOPYOSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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